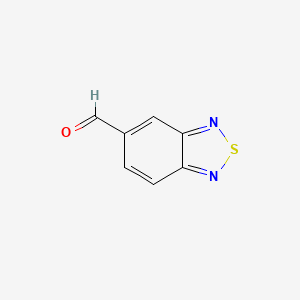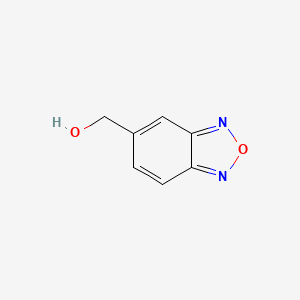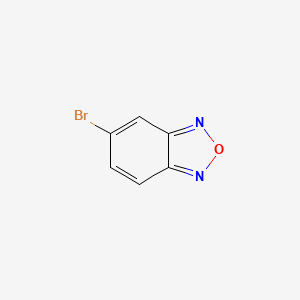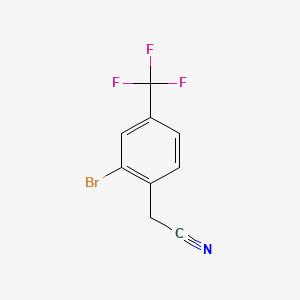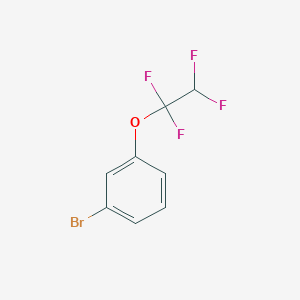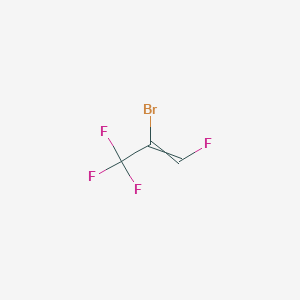
1-Bromo-2,3-difluorobenzene
概要
説明
1-Bromo-2,3-difluorobenzene is an aromatic compound that is part of the bromofluorobenzene family, where bromine and fluorine atoms are substituted onto a benzene ring. The presence of these halogens significantly alters the chemical and physical properties of the benzene ring, making it a compound of interest in various chemical syntheses and studies.
Synthesis Analysis
The synthesis of halogenated benzene derivatives, including this compound, often involves halogenation reactions where bromine and fluorine are introduced into the benzene ring. For instance, the CuI-catalyzed domino process described in one study allows for the coupling of 1-bromo-2-iodobenzenes with beta-keto esters to form benzofurans, showcasing the reactivity of brominated benzene compounds in creating more complex structures . Additionally, the synthesis of sterically hindered phosphine derivatives from tetrafluorobenzene indicates the versatility of halogenated benzenes as precursors in organometallic chemistry .
Molecular Structure Analysis
The molecular structure of halogenated benzenes, including those with bromine and fluorine substituents, has been studied using various methods such as electron diffraction and X-ray crystallography. These studies have revealed bond distances and angles that deviate from normal single bond characters due to the presence of halogens, which can introduce partial double bond character . The molecular symmetry of these compounds plays a crucial role in their reactivity and interactions, as seen in photodissociation studies .
Chemical Reactions Analysis
This compound can undergo various chemical reactions due to the presence of reactive halogen atoms. Photodissociation dynamics of bromofluorobenzenes have been explored, revealing complex mechanisms involving multiple internal molecular coordinates . Organometallic methods have been used to control the regiospecificity of functionalization reactions, demonstrating the ability to selectively introduce additional substituents onto the benzene ring . These reactions are essential for creating a wide range of derivatives for further applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the halogen substituents. Spectroscopic methods such as FT-IR and FT-Raman, along with UV spectroscopy and DFT calculations, have been employed to investigate these properties. These studies provide insights into the vibrational frequencies, electronic properties, and molecular orbital energies, which are important for understanding the reactivity and stability of the compound . The crystal structure and molecular conformation of related brominated compounds have also been characterized, offering information on the solid-state properties and phase behavior .
科学的研究の応用
Vibrational Spectroscopy Studies
1-Bromo-2,3-difluorobenzene has been studied in vibrational spectroscopy. The zero-order normal coordinate analysis of this compound and similar trisubstituted benzenes has provided insights into their in-plane and out-of-plane vibrations, enhancing our understanding of their vibrational properties (Reddy & Rao, 1994).
Photodissociation Research
Research using ab initio methods has explored the photodissociation of bromofluorobenzenes, which includes this compound. This study provides insights into the reaction mechanisms and energy requirements of the photodissociation process (Borg, 2007).
Synthesis Methods
An economical method for synthesizing 1-bromo-2,4-difluorobenzene, a closely related compound, has been developed. This method is significant for producing high-purity compounds with high yield and low cost, which is critical for industrial and research applications (He-ping, 2005).
Organometallic Chemistry
This compound has been involved in organometallic studies. For instance, its use in CuI-catalyzed domino processes to create disubstituted benzofurans highlights its role in facilitating complex chemical transformations (Lu, Wang, Zhang, & Ma, 2007).
Electrochemical Studies
The compound has also been studied in the context of electrochemical fluorination of aromatic compounds. Such studies help in understanding the reaction mechanisms and product formations during the fluorination of halobenzenes, including compounds like this compound (Horio, Momota, Kato, Morita, & Matsuda, 1996).
Safety and Hazards
1-Bromo-2,3-difluorobenzene is considered hazardous. It is a combustible liquid that causes skin irritation and serious eye irritation. It may also cause respiratory irritation. In case of fire, CO2, dry chemical, or foam should be used for extinction. It should be stored in a well-ventilated place, with the container kept tightly closed and locked up .
作用機序
Target of Action
The primary target of 1-Bromo-2,3-difluorobenzene is the benzene ring in organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring wants to be retained during reactions .
Mode of Action
This compound interacts with its targets through a process known as electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring . The mechanism involves two steps :
- The pi electrons in the benzene ring attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged intermediate . A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by this compound involve the electrophilic substitution reactions of benzene . These reactions are part of larger organic synthesis pathways, where this compound can be used as a key intermediate .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This compound can be used in the synthesis of various pharmaceuticals, including antiviral drugs, anti-inflammatory agents, and cancer therapeutics .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction takes place at room temperature . Additionally, safety data suggests that it may pose risks to the respiratory system and aquatic environments , indicating that its action, efficacy, and stability could be affected by these environmental factors.
特性
IUPAC Name |
1-bromo-2,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWWASUTWAFKHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369814 | |
| Record name | 1-Bromo-2,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38573-88-5 | |
| Record name | 1-Bromo-2,3-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38573-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 1-bromo-2,3-difluorobenzene a useful starting material for synthesizing resorcinol derivatives?
A1: The research demonstrates that this compound undergoes regioselective nucleophilic aromatic substitution with alcohols. [] This allows for the controlled introduction of substituents onto the aromatic ring, leading to the formation of asymmetric resorcinol derivatives. These derivatives are important building blocks in organic synthesis and can be further modified to create complex molecules, like rocaglaol analogs.
Q2: What is the significance of the regioselectivity observed in reactions with this compound?
A2: Regioselectivity is crucial for obtaining the desired product with high purity and yield. In the case of this compound, the reaction preferentially occurs at a specific position on the aromatic ring, dictated by the electronic properties of the substituents (bromine and fluorine) and reaction conditions. [] This selectivity simplifies the synthesis process by avoiding the formation of unwanted isomers, which can be challenging to separate and reduce the overall efficiency.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




